molecular formula C14H9BrClIO2 B3286678 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 832674-04-1

5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde

Cat. No.: B3286678
CAS No.: 832674-04-1
M. Wt: 451.48 g/mol
InChI Key: VUCYAAVWFJCASO-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, and iodine substituents on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde can be achieved through a multi-step process involving the following key steps:

    Chlorobenzylation: The attachment of a 2-chlorobenzyl group via an ether linkage.

A typical synthetic route may involve the use of reagents such as bromine, iodine, and 2-chlorobenzyl alcohol under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzoic acid.

    Reduction: Formation of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzyl alcohol.

Scientific Research Applications

5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Biological Studies: Employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The aldehyde group can also participate in nucleophilic addition reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorobenzaldehyde
  • 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl alcohol

Uniqueness

5-Bromo-2-[(2-chlorobenzyl)oxy]-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the benzaldehyde core. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClIO2/c15-11-5-10(7-18)14(13(17)6-11)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCYAAVWFJCASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211858
Record name 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-04-1
Record name 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(2-chlorophenyl)methoxy]-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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